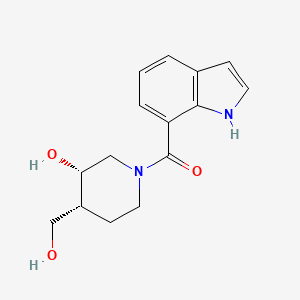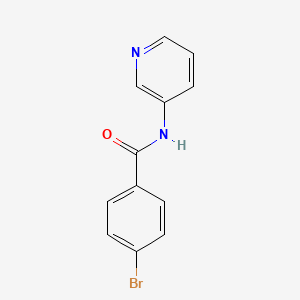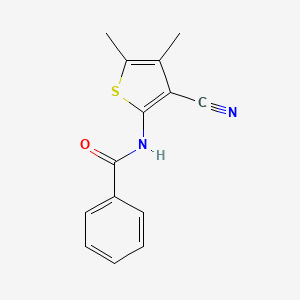
N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine hydrochloride, also known as O-Desmethylvenlafaxine, is a chemical compound that is used in scientific research for its potential therapeutic applications. This compound is a derivative of Venlafaxine, which is an antidepressant medication that is used to treat major depressive disorder, generalized anxiety disorder, and other psychiatric conditions.
科学的研究の応用
N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine hydrochloride has been studied for its potential therapeutic applications in treating depression, anxiety, and other psychiatric conditions. It has been found to act as a potent serotonin-norepinephrine reuptake inhibitor (SNRI), which means that it increases the levels of these neurotransmitters in the brain. This mechanism of action is similar to that of Venlafaxine, which is why N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine hydrochloride is considered to be a derivative of Venlafaxine.
作用機序
The mechanism of action of N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine hydrochloride involves the inhibition of the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can help to improve mood, reduce anxiety, and alleviate other psychiatric symptoms.
Biochemical and Physiological Effects:
N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine hydrochloride has been shown to have a number of biochemical and physiological effects in the brain. It has been found to increase the levels of serotonin and norepinephrine, which are important neurotransmitters that play a role in regulating mood, sleep, appetite, and other physiological functions. It has also been found to have an effect on other neurotransmitters, such as dopamine and acetylcholine, which may contribute to its therapeutic effects.
実験室実験の利点と制限
N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine hydrochloride has several advantages for use in lab experiments. It is a potent SNRI, which makes it useful for studying the effects of serotonin and norepinephrine on the brain. It is also a derivative of Venlafaxine, which means that it can be used to study the mechanisms of action of Venlafaxine and other SNRIs. However, there are also some limitations to using N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine hydrochloride in lab experiments. It is a relatively new compound, and there is still much that is not known about its effects on the brain. Additionally, it is not widely available, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine hydrochloride. One direction is to study its effects on other neurotransmitters, such as dopamine and acetylcholine, and to determine whether these effects contribute to its therapeutic effects. Another direction is to study its effects on different psychiatric conditions, such as bipolar disorder and post-traumatic stress disorder. Additionally, research could be done to determine the optimal dosage and administration of N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine hydrochloride for different conditions. Finally, research could be done to develop new derivatives of N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine hydrochloride that have improved therapeutic properties.
合成法
The synthesis of N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine hydrochloride involves the reaction of 4-isopropyl-3-methylphenol with ethyl chloroacetate to form ethyl 2-(4-isopropyl-3-methylphenoxy)acetate. This intermediate is then reacted with ethylenediamine to form N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine. The final step involves the reaction of this compound with hydrochloric acid to form the hydrochloride salt of N-ethyl-2-(4-isopropyl-3-methylphenoxy)ethanamine.
特性
IUPAC Name |
N-ethyl-2-(3-methyl-4-propan-2-ylphenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-5-15-8-9-16-13-6-7-14(11(2)3)12(4)10-13;/h6-7,10-11,15H,5,8-9H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKICMIHDYBEVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC(=C(C=C1)C(C)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-fluoro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B5380851.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethylacetamide](/img/structure/B5380853.png)

![4-benzyl-5-[1-(3-pyridinylmethyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5380866.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5380871.png)

![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5380892.png)
![9-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)-9H-imidazo[1,2-a]benzimidazole dihydrobromide](/img/structure/B5380899.png)
![7-acetyl-6-(2-butoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5380910.png)


![4-{[3-(ethoxycarbonyl)-5-isopropyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5380937.png)
![methyl {2-bromo-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5380944.png)